

Unlocking Therapeutic Potential: A Comparative Guide to Pyridazine Analogs in Kinase Inhibition

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Compound of Interest

Compound Name: Ethyl 3-methylpyridazine-4-carboxylate

Cat. No.: B1282719

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For researchers, scientists, and drug development professionals, the pyridazine scaffold represents a promising frontier in the quest for novel kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **ethyl 3-methylpyridazine-4-carboxylate** analogs and related pyridazine derivatives, with a focus on their activity against Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3 β (GSK-3 β), two critical targets in oncology and neurodegenerative diseases.

This report synthesizes experimental data from key studies to illuminate the structural modifications that enhance inhibitory potency and cellular activity. Detailed experimental protocols for the primary assays are provided to support reproducible research, and the relevant signaling pathways are visualized to contextualize the therapeutic rationale.

Comparative Analysis of Pyridazine Analogs as Kinase Inhibitors

The inhibitory activities of various pyridazine analogs against their target kinases and relevant cancer cell lines are summarized below. These tables highlight the impact of substitutions on the pyridazine core, offering a clear comparison of their potency.

Table 1: Structure-Activity Relationship of 3,6-Disubstituted Pyridazines as CDK2 Inhibitors

A series of 3,6-disubstituted pyridazine analogs were synthesized and evaluated for their anti-proliferative activity against human breast cancer cell lines (T-47D and MDA-MB-231) and their inhibitory effect on CDK2. The data reveals that modifications at the 3- and 6-positions of the pyridazine ring significantly influence their biological activity.[1]

Compound ID	R	IC50 T-47D (μ M)	IC50 MDA-MB- 231 (μ M)	IC50 CDK2 (nM)
11e	4-Fluorophenyl	1.89 \pm 0.06	2.13 \pm 0.07	151 \pm 6.04
11h	4-Chlorophenyl	1.12 \pm 0.04	1.54 \pm 0.05	43.8 \pm 1.75
11l	Morpholino	0.65 \pm 0.02	1.18 \pm 0.04	55.6 \pm 2.22
11m	4-Methylpiperazin-1-yl	0.43 \pm 0.01	0.99 \pm 0.03	20.1 \pm 0.82

Data extracted from a study on 3,6-disubstituted pyridazines as novel anticancer agents.[1]

Table 2: Structure-Activity Relationship of Imidazo[1,2-b]pyridazines as GSK-3 β Inhibitors

Imidazo[1,2-b]pyridazine derivatives have been investigated as potent and brain-penetrant inhibitors of GSK-3 β , a key target in Alzheimer's disease. The SAR studies focused on substitutions at the 2- and 6-positions of the fused ring system.

Compound ID	R1	R2	GSK-3 β IC50 (nM)
19	H	H	220
20	H	4-Methylphenyl	63
21	H	4-Isopropoxyphenyl	6.5
36	Phenyl	H	20
38	Phenyl	4-Isopropoxyphenyl	1.2
47	Cyclopropyl	4-Isopropoxyphenyl	0.8

Data extracted from a study on the design and evaluation of imidazo[1,2-b]pyridazines as GSK-3 β inhibitors.

Experimental Protocols

To ensure the reproducibility of the presented findings, detailed methodologies for the key experiments are outlined below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the activity of CDK2 and GSK-3 β and the inhibitory potential of the pyridazine analogs. The assay quantifies the amount of ADP produced during the kinase reaction.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Recombinant human CDK2/Cyclin A2 or GSK-3 β enzyme
- Specific peptide substrate for each kinase
- ATP
- Test compounds (pyridazine analogs)
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μ M DTT)[\[3\]](#)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96- or 384-well plates
- Plate-reading luminometer

Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
- Kinase Reaction Setup:

- In a multiwell plate, add 2.5 μ L of the serially diluted test compound or DMSO vehicle control.
- Add 2.5 μ L of the respective kinase (CDK2/Cyclin A2 or GSK-3 β) diluted in kinase assay buffer.
- Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding 5 μ L of the substrate/ATP mixture. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Reaction Termination and ADP Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate for 40 minutes at room temperature.
 - Add 20 μ L of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
 - Incubate for 30 minutes at room temperature.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the anti-proliferative effects of the pyridazine analogs on cancer cell lines such as MCF-7 and T-47D.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- MCF-7 or T-47D human breast cancer cell lines
- Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
- Test compounds (pyridazine analogs)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well tissue culture plates
- Microplate reader

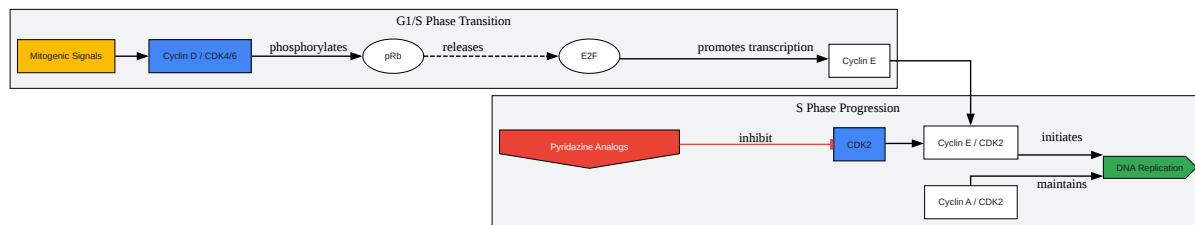
Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in culture medium.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of the test compounds or a vehicle control (DMSO).
 - Incubate the plate for 48-72 hours.
- MTT Addition and Incubation:

- After the incubation period, add 10 µL of the MTT solution to each well.
- Incubate the plate for an additional 4 hours at 37°C.
- Formazan Solubilization:
 - Carefully remove the medium containing MTT.
 - Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
 - Gently shake the plate for 15 minutes to ensure complete dissolution.
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

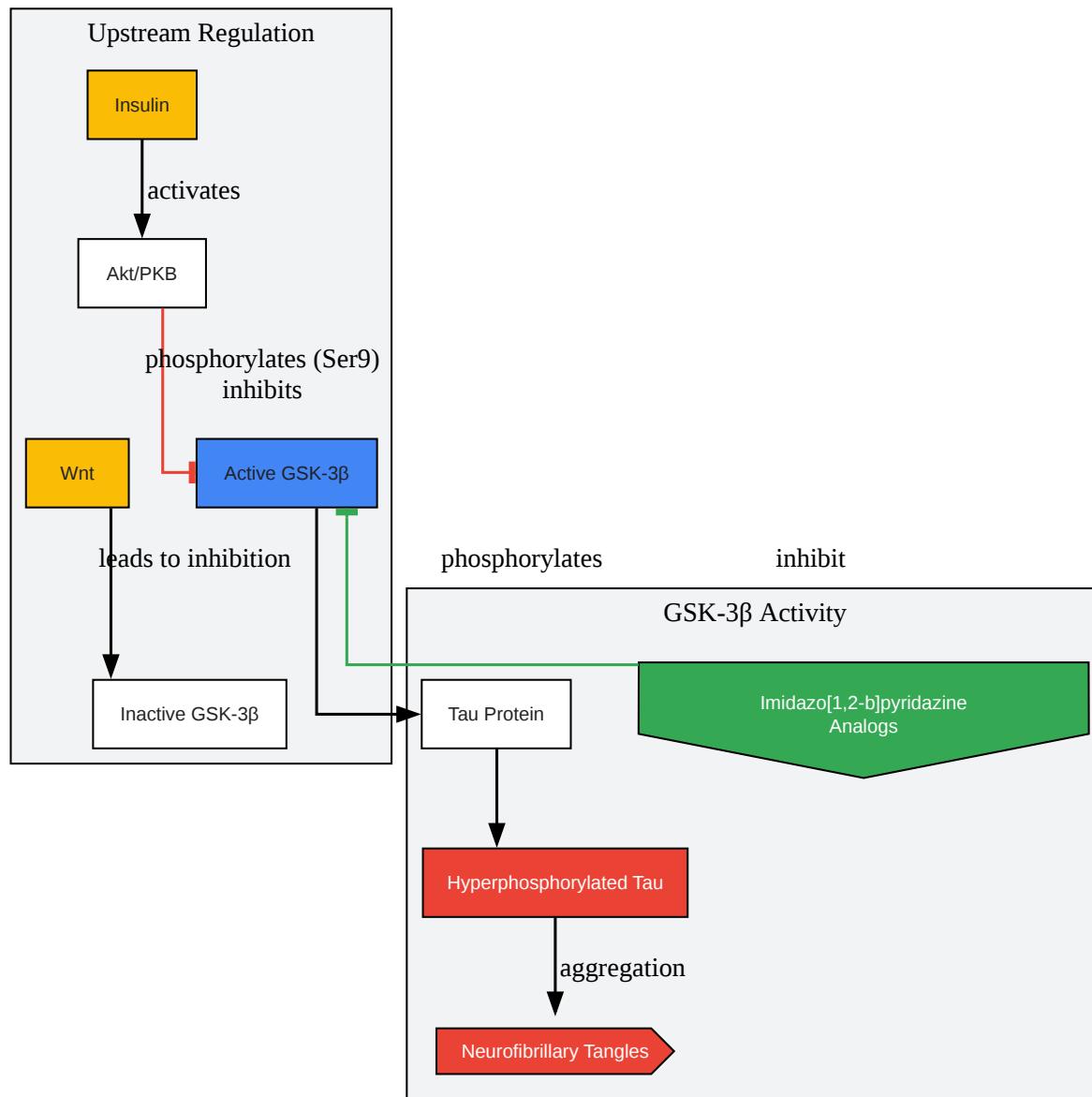
Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.



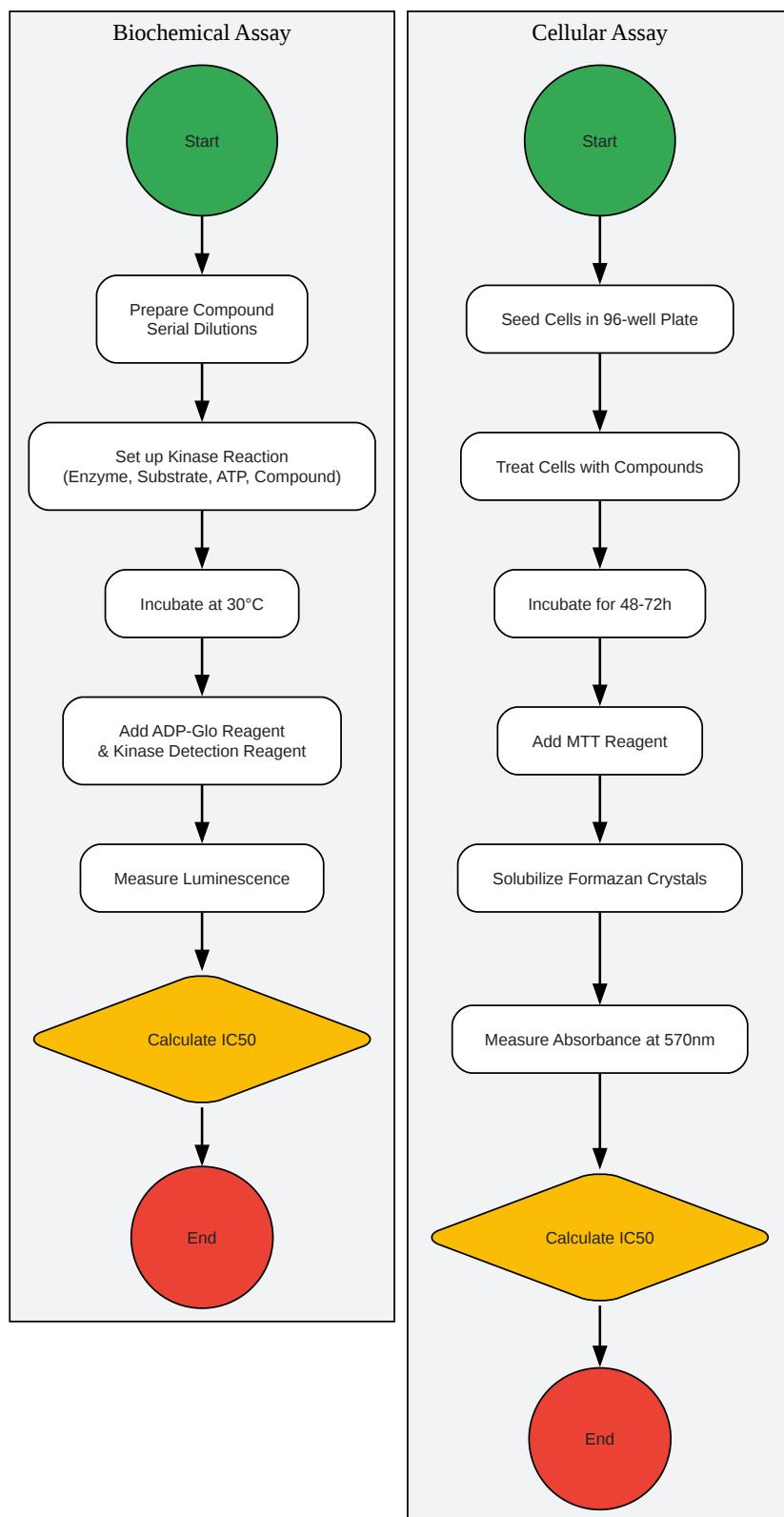
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Caption: CDK2 Signaling Pathway in Cell Cycle Progression.



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Caption: GSK-3 β Signaling Pathway in Tau Phosphorylation.

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